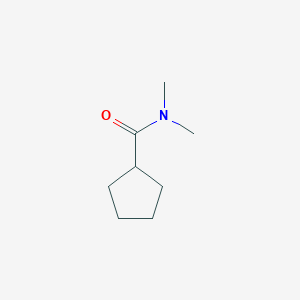
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is an organic compound with the molecular formula C8H15NO It is a tertiary amide derived from cyclopentanecarboxylic acid, where the amide nitrogen is substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) can be synthesized through the reaction of cyclopentanecarboxylic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or oxalyl chloride to activate the carboxylic acid, followed by the addition of dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N,N-dimethylcyclopentanecarboxamide N-oxide.
Reduction: N,N-dimethylcyclopentylamine.
Substitution: Various substituted amides depending on the reagents used.
Applications De Recherche Scientifique
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopentanecarboxamide
- N,N-Dimethylacetamide
- N,N-Dimethylformamide
Uniqueness
Cyclopentanecarboxamide, N,N-dimethyl- (6CI,9CI) is unique due to its cyclopentane ring structure, which imparts distinct steric and electronic properties compared to linear or aromatic amides. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Propriétés
Numéro CAS |
50484-00-9 |
|---|---|
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
N,N-dimethylcyclopentanecarboxamide |
InChI |
InChI=1S/C8H15NO/c1-9(2)8(10)7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
Clé InChI |
NSXBKGYIESEXDD-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1CCCC1 |
SMILES canonique |
CN(C)C(=O)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















